molecular formula C12H14BCl2FO2 B6304340 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester CAS No. 2121515-08-8

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester

Cat. No.: B6304340
CAS No.: 2121515-08-8
M. Wt: 291.0 g/mol
InChI Key: MCVABORQBRLBOY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BCl2FO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are generally known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into a corresponding hydrocarbon and a boronic acid . This reaction is usually facilitated by a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

Pinacol boronic esters are usually bench stable, easy to purify, and often commercially available , which can make them more suitable for use in various chemical transformations.

Result of Action

The result of the compound’s action depends on the specific reaction it’s used in. For example, in the case of the formal anti-Markovnikov alkene hydromethylation, the result is the addition of a methyl group to an alkene in an anti-Markovnikov manner . This can lead to the synthesis of various organic compounds.

Action Environment

The action of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which the reaction is carried out.

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product. The compound’s stability and reactivity make it an essential reagent in organic synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom is replaced by a carbon atom from an organic halide. This process is facilitated by the palladium catalyst, which acts as a mediator in the reaction. The compound’s stability and reactivity are crucial for the successful completion of the Suzuki-Miyaura coupling reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable under standard storage conditions, but its reactivity can lead to degradation over time. Long-term effects on cellular function have not been extensively studied, but the compound’s role in organic synthesis suggests that it may have minimal impact on cellular processes when used in controlled conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been thoroughly investigated. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Threshold effects and safe dosage levels would need to be determined through rigorous testing in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may interact with transporters or binding proteins that facilitate its movement within cells. The compound’s stability and reactivity may also influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its role in organic synthesis suggests that it may be directed to specific compartments or organelles within cells. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3,5-dichloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and toluene .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents enhances its reactivity and stability compared to other boronic esters. The compound’s ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVABORQBRLBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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